10-Hydroxy Camptothecin-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

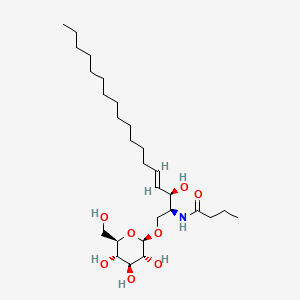

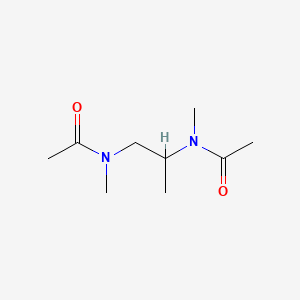

10-Hydroxy Camptothecin-d5 is a biochemical used for proteomics research . It is a derivative of Camptothecin, a naturally occurring cytotoxic alkaloid that has a unique intracellular target, topoisomerase I . The compound selectively inhibits the nuclear enzyme DNA topoisomerase, type I .

Synthesis Analysis

Camptothecin and its synthetic analogues have been developed to facilitate parenteral administration of the active lactone form of the compound by introducing functional groups to enhance solubility . In irinotecan, a piperidino–piperidino carbonyl moiety was introduced at the 10-hydroxy position which greatly increases the compound water-solubility .Molecular Structure Analysis

The molecular formula of 10-Hydroxy Camptothecin-d5 is C20H11D5N2O5, and it has a molecular weight of 369.38 . It is a derivative of Camptothecin, which has a planar pentacyclic ring structure, that includes a pyrrolo [3,4-β]-quinoline moiety .Chemical Reactions Analysis

Camptothecin and its derivatives, including 10-Hydroxy Camptothecin-d5, act by a unique mechanism inhibiting DNA topoisomerase . DNA topoisomerase I covalently binds to double-stranded DNA, forming a cleavable complex and producing a single-strand break .Physical And Chemical Properties Analysis

10-Hydroxy Camptothecin-d5 is a solid substance . It is slightly soluble in DMSO and methanol when heated . It has a melting point of >216° C (dec.) and a predicted boiling point of 820.7° C at 760 mmHg . Its predicted density is 1.6 g/cm^3 and the refractive index is n20D 1.78 .Mechanism of Action

Safety and Hazards

10-Hydroxy Camptothecin-d5 is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is toxic if swallowed and suspected of causing genetic defects . It may cause skin irritation, serious eye irritation, respiratory irritation, and damage to organs through prolonged or repeated exposure .

Future Directions

The camptothecins, including 10-Hydroxy Camptothecin-d5, are a maturing class of anticancer agents . Current efforts in research focus on construction of better drugs, prodrugs, and new forms of administration . There is also interest in combining camptothecins with other anticancer drugs and treatment modalities, as well as gaining a better understanding of the factors contributing to tumor sensitivity and resistance .

properties

IUPAC Name |

(19S)-7,19-dihydroxy-19-(1,1,2,2,2-pentadeuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O5/c1-2-20(26)14-7-16-17-11(5-10-6-12(23)3-4-15(10)21-17)8-22(16)18(24)13(14)9-27-19(20)25/h3-7,23,26H,2,8-9H2,1H3/t20-/m0/s1/i1D3,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWSQZCWOQZXHI-CWDCNSFUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-Hydroxy Camptothecin-d5 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{4-Cyano-2-[(furan-2-yl)methylidene]-5-oxo-2,5-dihydrofuran-3-yl}phenyl)butane-1-sulfonamide](/img/structure/B589941.png)

![Ethyl 1-cyclopropyl-8-ethoxy-6-fluoro-4-oxo-7-[(4aS,7aS)-1-{[(prop-2-en-1-yl)oxy]carbonyl}octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-1,4-dihydroquinoline-3-carboxylate](/img/structure/B589950.png)